Dihydrocelastrol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ジヒドロセラストロルは、中国の薬用植物である威霊仙(Tripterygium wilfordii)から単離されたトリテルペンであるセラストロルの合成誘導体です。 この化合物は、強力な抗腫瘍活性と、さまざまな癌細胞株における細胞増殖の阻害とアポトーシスの誘導能力のために、注目を集めています .

準備方法

合成経路と反応条件: ジヒドロセラストロルは、セラストロルを水素化することで合成されます。 水素化プロセスは、触媒(通常は炭素担持パラジウム(Pd/C))の存在下で、セラストロルに水素を添加し、温度と圧力を制御した条件下で行われます .

工業生産方法: ジヒドロセラストロルの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、工業用水素化反応器を使用して、セラストロルを大規模に水素化するものです。 プロセスパラメータは、最終製品の高収率と純度を確保するために最適化されます .

反応の種類:

酸化: ジヒドロセラストロルは酸化反応を受けることができ、さまざまな酸化誘導体を生成します。

還元: この化合物は、セラストロルの還元(水素化)の生成物です。

置換: ジヒドロセラストロルは置換反応に関与することができ、分子上の官能基が他の基に置き換えられます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。

還元: パラジウム触媒(Pd/C)の存在下での水素ガス(H₂)。

置換: 適切な条件下でのさまざまな求核剤と求電子剤。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は、ヒドロキシル化またはケトン誘導体の形成につながる可能性があります .

4. 科学研究の応用

ジヒドロセラストロルは、その潜在的な治療用途のために広く研究されてきました。

科学的研究の応用

Multiple Myeloma

- Study Findings : In vitro studies demonstrated that DHCE significantly inhibited the growth of bortezomib-resistant MM cells with IC50 values lower than those of celastrol (2.21 μM vs. 6.97 μM) . Furthermore, in vivo experiments using xenograft models showed a 73% reduction in tumor growth upon DHCE treatment .

- Combination Therapy : Combining DHCE with other agents like panobinostat enhances its efficacy against MM cells, indicating potential for combination therapies in clinical settings .

Mantle Cell Lymphoma

- Efficacy : DHCE was found to suppress MCL cell proliferation significantly while sparing normal cells from cytotoxicity . The dual inhibition of mTORC1 and mTORC2 was crucial for its effectiveness, making it a candidate for novel therapeutic strategies against this aggressive lymphoma subtype.

- In Vivo Results : In xenograft models, DHCE treatment led to reduced tumor burden without observable toxicity, suggesting a favorable safety profile .

Comparative Efficacy Table

| Cancer Type | IC50 (μM) | Mechanism of Action | In Vivo Efficacy |

|---|---|---|---|

| Multiple Myeloma | 2.21 | Inhibition of mTORC1/2; Induces apoptosis | 73% tumor growth inhibition |

| Mantle Cell Lymphoma | Not specified | Dual mTOR inhibition; Cell cycle arrest | Significant reduction in tumor size |

作用機序

ジヒドロセラストロルは、主に細胞増殖と生存に関与する主要なシグナル伝達経路の阻害を通じてその効果を発揮します。細胞外シグナル調節キナーゼ(ERK1/2)とシグナル伝達および転写活性化因子3(STAT3)のリン酸化を阻害します。 さらに、インターロイキン-6(IL-6)とサイクリンD1の発現をダウンレギュレートし、細胞周期の停止とアポトーシスにつながります .

類似の化合物:

トリプテリン: 威霊仙から単離された、同様の生物活性を持つ別のトリテルペノイド化合物.

ジヒドロセラストロルの独自性: ジヒドロセラストロルは、セラストロルと比較して、その増強された効力と有効性でユニークです。癌細胞増殖に対してより強い阻害効果を示し、アポトーシスをより強く誘導します。 さらに、ジヒドロセラストロルは、ボルテゾミブなどの他の治療薬と組み合わせて使用した場合に相乗効果を示すことが示されており、併用療法の有望な候補となっています .

類似化合物との比較

Celastrol: The parent compound from which dihydrocelastrol is derived.

Tripterine: Another triterpenoid compound isolated from Tripterygium wilfordii with similar biological activities.

Uniqueness of this compound: this compound is unique in its enhanced potency and efficacy compared to celastrol. It exhibits stronger inhibitory effects on cancer cell proliferation and greater induction of apoptosis. Additionally, this compound has shown synergistic effects when used in combination with other therapeutic agents, such as bortezomib, making it a promising candidate for combination therapy .

生物活性

Dihydrocelastrol (DHCE), a dihydro-analog of celastrol, is a triterpene derived from the Chinese medicinal plant Tripterygium wilfordii. This compound has garnered significant attention due to its promising biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activity of DHCE, including its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

This compound exhibits potent antitumor activity through several mechanisms:

- Inhibition of mTOR Pathway : DHCE has been shown to inhibit both mTORC1 and mTORC2 pathways, leading to decreased phosphorylation of key proteins involved in cell proliferation and survival. Specifically, it inhibits the phosphorylation of p70S6K and 4E-BP1, which are critical for protein synthesis and cell growth .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells via caspase-dependent pathways. It activates caspases 3, 8, and 9, leading to cell death while sparing normal cells from cytotoxic effects .

- Cell Cycle Arrest : DHCE induces G0/G1 phase arrest in multiple myeloma (MM) cells by downregulating cyclin D1 and cyclin-dependent kinases (CDKs) 4 and 6, thereby inhibiting cell cycle progression .

Mantle Cell Lymphoma (MCL)

In studies focused on MCL, DHCE demonstrated significant antitumor effects both in vitro and in vivo. It was found to suppress MCL cell proliferation with minimal toxicity to normal cells. The compound reduced tumor burden in xenograft models without notable side effects .

| Parameter | Control Group | DHCE Treatment |

|---|---|---|

| Tumor Volume Increase | 25-fold | 4.5-fold (4 mg/kg) |

| Apoptosis Rate | Low | High |

| Cytotoxicity to Normal Cells | High | Minimal |

Multiple Myeloma (MM)

This compound has also been evaluated for its effects on MM cells. It inhibited cell proliferation with IC50 values ranging from 0.74 to 0.96 µM across various MM cell lines. Notably, it retained effectiveness even in the presence of interleukin-6 (IL-6), a cytokine that typically promotes MM cell survival .

| Cell Line | IC50 (µM) |

|---|---|

| ARP-1 | 0.96 |

| OCI-MY5 | 0.79 |

| RPMI-8226 | 0.74 |

| NCI-H929 | 0.81 |

Antimicrobial Properties

Beyond its anticancer properties, DHCE has been identified as a competitive inhibitor of mannitol-1-phosphate dehydrogenase (M1PDH) in Staphylococcus aureus, suggesting potential applications in antimicrobial therapy. In vitro studies indicated that DHCE effectively reduces bacterial viability during host infections .

Case Studies and Clinical Implications

Recent studies have underscored the potential clinical applications of DHCE:

- Combination Therapies : In MCL models, combining DHCE with bortezomib resulted in synergistic cytotoxic effects, indicating that DHCE could enhance the efficacy of existing therapies .

- Safety Profile : In preclinical evaluations, no significant toxicity was observed in normal peripheral blood mononuclear cells treated with high concentrations of DHCE, highlighting its selective action against cancer cells .

特性

CAS番号 |

193957-88-9 |

|---|---|

分子式 |

C29H40O4 |

分子量 |

452.6 g/mol |

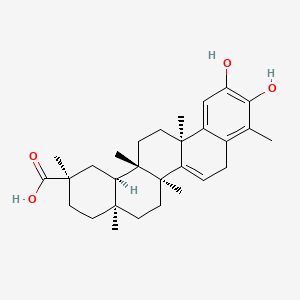

IUPAC名 |

(2R,4aS,6aS,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C29H40O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h8,15,22,30-31H,7,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1 |

InChIキー |

WZAUFGYINZYCKH-JJWQIEBTSA-N |

SMILES |

CC1=C2CC=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

異性体SMILES |

CC1=C2CC=C3[C@](C2=CC(=C1O)O)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C |

正規SMILES |

CC1=C2CC=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Dihydrocelastrol; DHCE. (-)-Triptohypol C; Triptohypol C. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。